molecular formula C13H18ClN3O B2552575 1-(3-Chlorobenzyl)piperidine-3-carbohydrazide CAS No. 415723-29-4

1-(3-Chlorobenzyl)piperidine-3-carbohydrazide

Cat. No.: B2552575
CAS No.: 415723-29-4
M. Wt: 267.76
InChI Key: PVGIRPPTPCFWKJ-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)piperidine-3-carbohydrazide is a chemical compound with the molecular formula C13H18ClN3O and a molecular weight of 267.75 g/mol It is a piperidine derivative that features a chlorobenzyl group attached to the piperidine ring, along with a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)piperidine-3-carbohydrazide typically involves the reaction of 3-chlorobenzyl chloride with piperidine-3-carbohydrazide under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)piperidine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chlorobenzyl)piperidine-3-carbohydrazide is unique due to the specific positioning of the chlorobenzyl group, which can influence its chemical reactivity and biological activity.

Biological Activity

1-(3-Chlorobenzyl)piperidine-3-carbohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound possesses the molecular formula C13H18ClN3O and a molecular weight of 267.75 g/mol. The compound features a piperidine ring with a chlorobenzyl substituent and a carbohydrazide moiety, which contribute to its reactivity and biological activity. The presence of the chlorine atom enhances its interaction with biological targets, making it an interesting subject for further investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. In studies involving different cancer cell lines, the compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells. For instance, it was found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin . The mechanism of action appears to involve modulation of specific cellular pathways that regulate cell proliferation and survival.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. Preliminary findings suggest that it may bind to specific enzymes or receptors, influencing their activity. This modulation can lead to changes in metabolic pathways that are crucial for cell survival and proliferation . Further investigations are ongoing to elucidate these interactions more clearly.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

Compound NameStructural FeaturesBiological Activity
1-(2-Chlorobenzyl)piperidine-3-carbohydrazideSimilar piperidine structure but different chlorobenzyl positionDifferent activity profile
1-(3-Bromobenzyl)piperidine-3-carbohydrazideBromine instead of chlorineVaries in potency against certain bacteria
1-(4-Chlorobenzyl)piperidine-3-carbohydrazideChlorobenzyl group at the 4-positionPotentially different anticancer effects

This comparison illustrates how slight modifications in structure can lead to significant differences in biological activity.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness against Staphylococcus aureus and Escherichia coli, reporting MIC values that indicate strong inhibitory effects compared to standard antibiotics.
  • Cytotoxicity in Cancer Models : Another study investigated its effects on lung cancer cell lines, showing that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]piperidine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c14-12-5-1-3-10(7-12)8-17-6-2-4-11(9-17)13(18)16-15/h1,3,5,7,11H,2,4,6,8-9,15H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGIRPPTPCFWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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